molecular formula C8H7N3O4 B1358538 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid CAS No. 5900-45-8

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No. B1358538
CAS RN: 5900-45-8
M. Wt: 209.16 g/mol
InChI Key: AIONAEISTHAXLB-UHFFFAOYSA-N
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Description

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (hereafter referred to as “2-CN-6-methyl-DP-AA”) is a compound of interest due to its potential applications in a variety of scientific research fields. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound with a five-membered ring of atoms that include four carbon atoms and one nitrogen atom. 2-CN-6-methyl-DP-AA is a valuable compound that can be used in a range of biological and chemical processes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of compounds related to 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves specific enantiomers and yields various acid enantiomers after hydrolysis. This process is significant in the production of structurally characterized compounds (Xiong Jing, 2011).

  • Characterization Methods : These synthesized compounds are characterized using techniques like NMR, IR, MS, and specific rotation measurements. Such methods are crucial for confirming the structural integrity and chemical properties of the compounds (Xiong Jing, 2011).

Molecular Structure and Interactions

  • Crystal Structures : The crystal structures of uracil derivatives, including those similar to 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, have been determined through X-ray diffraction. These studies help in understanding the molecular arrangement and potential applications in various fields (Ting Yao et al., 2013).

  • DNA Interaction : Certain uracil derivatives exhibit electrostatic binding interactions with DNA. Understanding these interactions is vital for the development of new therapeutic agents (Ting Yao et al., 2013).

Antitumor and Anticonvulsant Activities

  • Antitumor Potential : Some derivatives of 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid have been found to possess selective antitumor activities, highlighting their potential in cancer research (Xiong Jing, 2011).

  • Anticonvulsant Activity : The structural variants of this compound have been synthesized and tested for anticonvulsant activities, offering insights into new therapeutic options for seizure disorders (Wassim El Kayal et al., 2019).

properties

IUPAC Name

2-(5-cyano-6-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c1-4-5(2-9)7(14)10-8(15)11(4)3-6(12)13/h3H2,1H3,(H,12,13)(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONAEISTHAXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639997
Record name (5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

CAS RN

5900-45-8
Record name (5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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